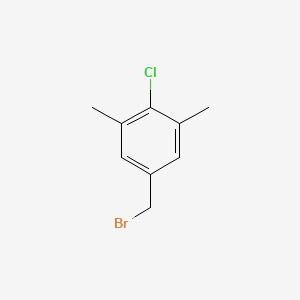![molecular formula C7H4ClIN2 B12827301 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core substituted with chlorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrrolo[3,2-c]pyridine derivatives. For instance, the chlorination and iodination can be achieved using reagents such as N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS) in solvents like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process generally includes steps like halogenation, purification, and crystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Applications De Recherche Scientifique
4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to changes in cell behavior and function. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
- 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
Comparison: 4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C7H4ClIN2 |
|---|---|
Poids moléculaire |
278.48 g/mol |
Nom IUPAC |
4-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H4ClIN2/c8-7-4-1-2-10-6(4)5(9)3-11-7/h1-3,10H |
Clé InChI |
MDYACEABYVNIKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC2=C1C(=NC=C2I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



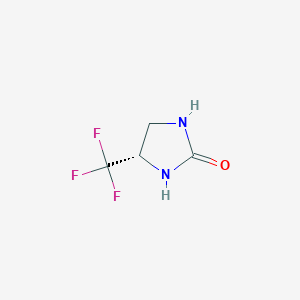
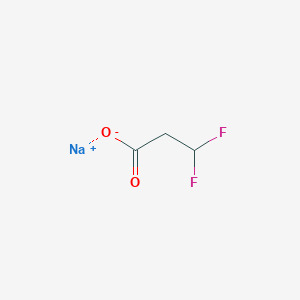
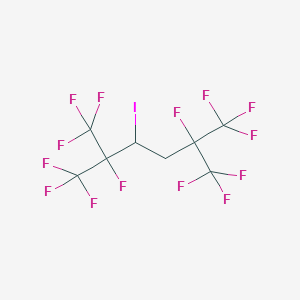
![2-Methyl-8,8a-dihydro-5,8-methanoimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B12827247.png)
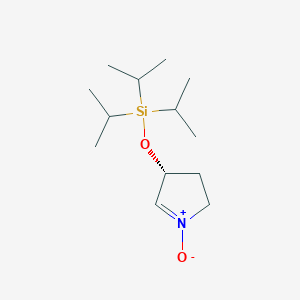
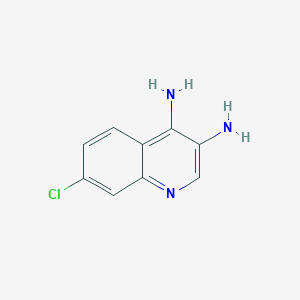
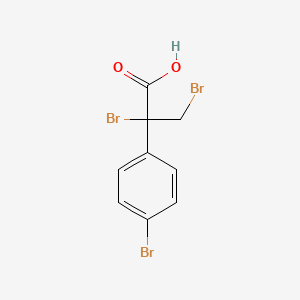

![6-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B12827272.png)
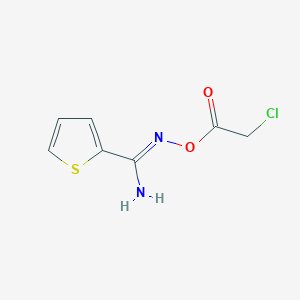
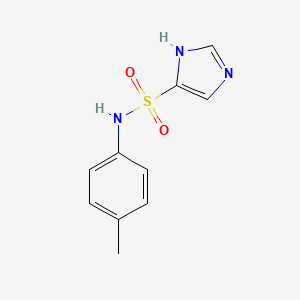
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
